3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, a naphthyl group, and an acenaphthylene moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the acenaphthylene moiety: This step involves the reaction of the pyrazole intermediate with acenaphthylene derivatives, often through Friedel-Crafts acylation or alkylation reactions.
Condensation with 2-hydroxy-1-naphthaldehyde: The final step involves the condensation of the acenaphthylene-pyrazole intermediate with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions to form the desired compound.
Chemical Reactions Analysis
3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the naphthyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics and photonics.
Biology: Researchers are investigating its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to specific receptors or enzymes: This can modulate their activity and lead to downstream effects on cellular processes.
Generation of reactive oxygen species (ROS): The compound may induce oxidative stress, which can have various biological effects, including cell signaling and apoptosis.
Modulation of signaling pathways: The compound may influence key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
3-(1,2-Dihydro-5-acenaphthylenyl)morpholine: This compound shares the acenaphthylene moiety but differs in the presence of a morpholine ring instead of the pyrazole and naphthyl groups.
3-(1,2-dihydroacenaphthylen-5-yl)tetrahydrofuran-3-ol: This compound also contains the acenaphthylene moiety but features a tetrahydrofuran ring and a hydroxyl group.
The uniqueness of 3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its combination of the pyrazole ring, naphthyl group, and acenaphthylene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H20N4O2 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H20N4O2/c32-25-13-11-16-4-1-2-6-19(16)22(25)15-28-31-27(33)24-14-23(29-30-24)20-12-10-18-9-8-17-5-3-7-21(20)26(17)18/h1-7,10-15,32H,8-9H2,(H,29,30)(H,31,33)/b28-15+ |
InChI Key |
AEOHOPYJFLNMTK-RWPZCVJISA-N |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=C(C=CC6=CC=CC=C65)O |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=C(C=CC6=CC=CC=C65)O |
Origin of Product |
United States |
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